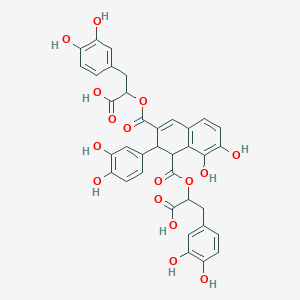

Salvianolic acid L

Descripción

Propiedades

Fórmula molecular |

C36H30O16 |

|---|---|

Peso molecular |

718.6 g/mol |

Nombre IUPAC |

2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)31(29(19)18-3-7-22(39)26(43)14-18)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48) |

Clave InChI |

CLZDRNKNWXDFQT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C(=CC3=C2C(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O |

Origen del producto |

United States |

Synthetic Methodologies for Salvianolic Acid L and Analogues

Chemical Synthesis Approaches

Direct chemical synthesis routes for salvianolic acid L have not been extensively detailed in published research. Its structural characterization reveals it to be a dimer of rosmarinic acid, specifically identified as 7,8-dihydroxy-2-(3,4-dihydroxyphenyl)-1,2-dihydronaphthalene-1,3-dicarboxylic acid di(1-carboxy-2-(3,4-dihydroxyphenyl))ethyl ester. researchgate.net

Research has also led to the isolation and characterization of two novel hydrolytic products of this compound:

7,8-dihydroxy-2-(3,4-dihydroxyphenyl)-1,2-dihydronaphthalene-1,3-dicarboxylic acid

The corresponding 3-monoester of the above dicarboxylic acid. researchgate.net

These degradation products provide insight into the molecule's structure and potential starting points or targets for a retrosynthetic analysis. However, the broader chemical synthesis of salvianolic acids is often challenged by issues of enantioselectivity, the need for complex multi-step procedures, and the use of harsh reaction conditions which can be environmentally detrimental. mdpi.com For instance, the chemical synthesis of salvianolic acid A often results in a racemic mixture that necessitates difficult isomer separation. acs.org

Chemoenzymatic and Multienzyme Cascade Systems for this compound Production

While specific chemoenzymatic or multienzyme cascade systems for the production of this compound are not described, extensive research into these "green" methodologies for the closely related salvianolic acid A (SAA, or Danshensu) provides a framework for potential future development. mdpi.comresearchgate.net These enzymatic methods are pursued as alternatives to chemical synthesis to overcome issues with stereoselectivity and environmental impact. mdpi.com

More advanced systems utilize multienzyme cascades to produce SAA from simpler, more stable starting materials like L-DOPA or L-tyrosine, avoiding harsh chemicals. mdpi.comnih.gov

Two-Step Bioprocess from L-DOPA: A two-step bioprocess has been developed for preparing SAA from L-DOPA. mdpi.com

Step 1: Engineered Escherichia coli cells expressing membrane-bound L-amino acid deaminase (ml-AAD) from Proteus vulgaris convert L-DOPA to DHPPA. mdpi.com

Step 2: The unpurified DHPPA is then converted to SAA by permeabilized recombinant E. coli co-expressing D-lactate dehydrogenase (D-LDH) and formate (B1220265) dehydrogenase (FDH). mdpi.com Under optimized conditions, this method can convert 50 mM of L-DOPA to 48.3 mM of SAA, representing a 96.6% yield. mdpi.com

Multienzyme Cascade from L-Tyrosine: To address the cost and instability of L-DOPA, a novel multienzyme cascade was designed using the more stable and cost-effective L-tyrosine as a substrate. acs.orgresearchgate.netnih.gov This system avoids the unstable intermediate DHPPA by ordering the reaction sequence as deamination, chiral reduction, and finally ortho-hydroxylation. nih.govnih.gov Under optimal conditions, this cascade yielded 81.67 mM of SAA from an initial 100 mM of L-tyrosine. nih.govacs.org

The table below summarizes the enzymes involved in the cascade synthesis of SAA from L-tyrosine. acs.orgresearchgate.netnih.gov

| Enzyme | Abbreviation | Source Organism | Function in Cascade |

| Membrane-bound L-amino acid deaminase | Pvml-AAD | Proteus vulgaris | Deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA) |

| D-lactate dehydrogenase | Pad-LDH | Pediococcus acidilactici | Chiral reduction of keto groups |

| 4-hydroxyphenylacetate 3-hydroxylase | EcHpaBC | Escherichia coli | Ortho-hydroxylation of the phenol (B47542) ring |

| Formate dehydrogenase | MvFDH | Mycobacterium vaccae N10 | NADH regeneration |

These sophisticated enzymatic systems for SAA highlight a promising direction for the future development of sustainable and stereoselective production methods for other complex salvianolic acids, including this compound.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of salvianolic acids are an active area of research, aimed at improving properties such as polarity and biological activity. sioc-journal.cn While specific work on this compound analogues is limited, studies on related structures provide relevant insights.

One strategy involves hybridizing the lipid-soluble compound cryptotanshinone (B1669641) (CT), another major component of Salvia miltiorrhiza, with salvianolic acids and their analogues. sioc-journal.cn In one study, 42 new derivatives were synthesized by linking salvianolic acid analogues to the 1-position of CT. This approach successfully improved the polarity of the parent compound. Preliminary evaluations showed that the majority of these new hybrid compounds exhibited enhanced cardioprotective effects compared to CT. sioc-journal.cn Structure-activity relationship studies from this work indicated that derivatives with an R-configuration at the 1-position and those with electron-donating substituents on the aromatic acid moiety had better activity. sioc-journal.cn

The synthesis of analogues of other salvianolic acids, such as salvianolic acid C and F, has also been reported, indicating a broader interest in modifying these natural scaffolds to explore their therapeutic potential. acs.org

Analytical Quantification and Characterization of Salvianolic Acid L

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of salvianolic acids, providing the necessary separation from complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of salvianolic acids. nih.gov A specific and selective HPLC method has been developed for the determination of Salvianolic acid L in biological samples, such as rat plasma. latamjpharm.org This method demonstrates good linearity and precision, making it suitable for pharmacokinetic studies. latamjpharm.org

A typical HPLC method for the quantification of this compound involves a reversed-phase C18 column. latamjpharm.org The separation is achieved using a mobile phase consisting of a mixture of acetonitrile, water, and an acidifier like formic acid to ensure good peak shape and resolution. latamjpharm.org Detection is commonly performed using a diode-array detector (DAD), with the wavelength set at 327 nm for optimal sensitivity for this compound. latamjpharm.org The method's validation includes assessments of linearity, precision, accuracy, stability, and extraction recovery to ensure reliable results. latamjpharm.org

For the simultaneous analysis of multiple salvianolic acids and other compounds in herbal extracts, gradient elution is often employed. jsaer.comjfda-online.com The mobile phase composition is gradually changed during the analytical run to effectively separate compounds with a wide range of polarities. jsaer.comjfda-online.com

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Details |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/water/formic acid (35:65:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | Diode-Array Detector (DAD) at 327 nm |

| Linearity Range | 0.05-50 μg/mL |

| Internal Standard | Tinidazole |

Data from a study on the quantitative determination of this compound in rat plasma. latamjpharm.org

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (TQ) mass analyzer, offers superior sensitivity and selectivity for the analysis of complex mixtures. While specific UPLC-TQ-MS/MS methods for this compound are not extensively detailed in the available literature, the technique has been successfully applied to the comprehensive analysis of other salvianolic acids and phenolic compounds in Salvia miltiorrhiza and other herbal medicines. mdpi.comfrontiersin.orgresearchgate.net

This powerful technique allows for the simultaneous quantification of multiple components in a single run with high accuracy and precision. mdpi.com The UPLC system provides rapid separations with high resolution, while the TQ-MS/MS operating in multiple reaction monitoring (MRM) mode ensures that only specific parent-to-product ion transitions for each analyte are monitored, significantly reducing matrix interference. frontiersin.org For the analysis of salvianolic acids, the mass spectrometer is typically operated in the negative electrospray ionization (ESI) mode due to the acidic nature of these compounds. frontiersin.orgwho.int The method validation for UPLC-TQ-MS/MS analysis includes linearity, limits of detection (LOD) and quantification (LOQ), precision, repeatability, stability, and recovery. mdpi.com

Table 2: Typical UPLC-TQ-MS/MS Parameters for Salvianolic Acid Analysis

| Parameter | Details |

|---|---|

| Chromatography | UPLC with a C18 column |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing formic acid |

| Ionization Source | Electrospray Ionization (ESI) in negative mode |

| Mass Analyzer | Triple Quadrupole (TQ) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

These are general parameters based on the analysis of various salvianolic acids. mdpi.comfrontiersin.orgwho.int

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of novel compounds and for confirming the identity of known substances like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR have been instrumental in determining its complex structure. google.comresearchgate.net The ¹H-NMR spectrum of this compound reveals characteristic signals for aromatic protons, olefinic protons, and aliphatic protons, providing key information about the connectivity of the different structural moieties. google.com For instance, the spectrum shows signals corresponding to two 1,3,4-tri-substituted benzene (B151609) rings and one 1,2,3,4-tetra-substituted benzene ring. google.com

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, it shows signals for aliphatic carbons, oxygenated methylene (B1212753) and methine carbons, carbonyl carbons, and numerous double-bond carbons, confirming its nature as a dimer of rosmarinic acid. google.comresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. google.com Two-dimensional NMR techniques, such as COSY and HMBC, are also employed to establish the precise connectivity between protons and carbons. nih.gov

Quantitative NMR (qNMR) is an emerging technique for the accurate quantification of compounds without the need for an identical standard for each analyte. nih.gov While specific applications to this compound are not widely reported, qNMR has been successfully used for the simultaneous quantification of other salvianolic acids in complex mixtures. nih.govresearchgate.net

Table 3: Selected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Aliphatic CH | - | 39.6 |

| Oxygenated Methylene | - | 76.4 |

| Carbonyl C | - | 170.1, 173.0, 175.1 |

| Oxygenated Methine | 5.09 (1H, dd, J=8.0, 4.5 Hz) | - |

| Aromatic CH | 6.5-7.92 (multiple signals) | 117.4-150.9 (multiple signals) |

Data obtained from a patent describing the compound. google.com

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For this compound, MS analysis, particularly when coupled with a chromatographic separation technique (LC-MS), is crucial for its identification. google.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. nih.gov The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable clues about the compound's structure. techscience.com For instance, the mass spectrum of this compound shows similarities to that of Salvianolic acid A, with common fragment ions observed, indicating a shared core structure. google.commdpi.com The fragmentation of salvianolic acids typically involves the loss of danshensu (B613839) or caffeic acid moieties. techscience.commdpi.com

Table 4: Key Mass Spectrometric Data for Salvianolic Acids

| Compound | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Salvianolic Acid A | 493 | 295 (loss of danshensu) |

| Salvianolic Acid B | 717 | 519 (loss of danshensu), 321 (loss of two danshensu units) |

Fragmentation patterns are indicative of the structural units within the molecules. frontiersin.orgtechscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Advanced Analytical Platforms for this compound Profiling

The complexity of natural product extracts necessitates the development of advanced analytical platforms for comprehensive chemical profiling. While specific applications to this compound are still emerging, techniques like liquid chromatography coupled with ion mobility-mass spectrometry (LC-IM-MS) and ultra-high performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS), such as Orbitrap or TOF analyzers, are at the forefront of this field. mdpi.comchromatographyonline.com

LC-IM-MS adds another dimension of separation based on the size, shape, and charge of the ions, which can help to resolve co-eluting isomers that are difficult to distinguish by chromatography and mass spectrometry alone. chromatographyonline.com This is particularly relevant for the analysis of salvianolic acids, which often exist as multiple isomers. mdpi.com

UHPLC coupled with hybrid mass spectrometers like the linear ion trap-Orbitrap (LTQ-Orbitrap) allows for the rapid and sensitive screening and identification of a wide range of compounds in complex mixtures. frontiersin.org The high resolution and mass accuracy of the Orbitrap analyzer facilitate the confident identification of known compounds and the tentative characterization of novel ones based on their elemental composition and fragmentation patterns. mdpi.com These advanced platforms hold great promise for the in-depth profiling of this compound and its related compounds in various biological and botanical matrices.

Nanopore Analysis for Identification and Quantification

Nanopore analysis is a cutting-edge, single-molecule sensing technology that shows great promise for the rapid identification and quantification of bioactive compounds in complex mixtures like herbal extracts. consensus.appsinophytochem.com This technique operates by passing molecules through a nanoscale pore, causing characteristic disruptions in an ionic current that allow for the identification of the translocating molecule. sinophytochem.com

Research has demonstrated the successful use of a Mycobacterium smegmatis porin A (MspA) nanopore, modified with phenylboronic acid, to identify a variety of salvianolic acids and related compounds, including caffeic acid, protocatechuic acid, salvianic acid A, rosmarinic acid, lithospermic acid, salvianolic acid A, and salvianolic acid B. mdpi.com By employing a custom machine learning algorithm, researchers achieved an impressive analyte identification accuracy of 99.0%. mdpi.com This approach offers the significant advantage of not requiring complex sample separation or purification steps, and the sensing device is highly portable. mdpi.com

Although studies specifically detailing the nanopore analysis of this compound have not yet been published, the success with other salvianolic acids strongly suggests the future applicability of this method for its direct identification and quantification from natural sources. consensus.appmdpi.com

Chemoproteomics and Phosphoproteomics Profiling in Target Identification

Chemoproteomics and phosphoproteomics are powerful tools for elucidating the molecular targets and mechanisms of action of bioactive compounds. mdpi.comgoogle.com These approaches have been instrumental in identifying the protein interaction partners of other natural products. mdpi.comnaturalproducts.net

In studies involving Salvianolic acid A (SAA), an alkynylated SAA probe was utilized to discover that SAA acts as a covalent ligand, modifying cellular proteins through its electrophilic α,β-unsaturated ester moiety. mdpi.comgoogle.com Subsequent chemoproteomics profiling revealed that SAA covalently modified at least 46 proteins, including the mTOR complex 1 (mTORC1) subunit Raptor. mdpi.comresearchgate.netnih.gov

Further phosphoproteomics profiling indicated that SAA primarily interferes with the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and proliferation. mdpi.comresearchgate.netnih.gov This was confirmed through biochemical assays, Western blots with phospho-specific antibodies, and cellular thermal shift assays. google.com

This integrated approach of chemoproteomics and phosphoproteomics has proven to be a robust strategy for the target deconvolution of bioactive natural products. mdpi.comgoogle.com While this research was conducted on Salvianolic acid A, it lays a clear methodological foundation for future studies to identify the specific protein targets and signaling pathways modulated by this compound.

Mechanistic Investigations of Salvianolic Acid L Biological Activities

Antioxidant Mechanisms of Action

The antioxidant effects of Salvianolic acid L are attributed to its ability to directly neutralize free radicals and to enhance the body's own antioxidant defense systems.

Free Radical Scavenging Capabilities

This compound has demonstrated significant free radical scavenging activity. researchgate.netresearchgate.net This capability is largely due to its polyphenolic structure. nih.gov Research has shown its effectiveness in neutralizing radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and superoxide (B77818) anion radicals. researchgate.netresearchgate.net The ability to scavenge these reactive oxygen species (ROS) helps to protect cells from oxidative damage. nih.gov

Table 1: Free Radical Scavenging Activity of this compound

| Radical | Scavenging Effect | Reference |

| DPPH | Strong | researchgate.netresearchgate.net |

| Superoxide Anion | Strong | researchgate.netresearchgate.net |

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 Pathway Activation)

Beyond direct scavenging, this compound can also bolster the cell's internal antioxidant defenses. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.govspandidos-publications.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. mdpi.com Upon activation by compounds like this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of protective enzymes such as HO-1. nih.govkarger.com This modulation enhances the cell's capacity to counteract oxidative stress. nih.gov Studies on related salvianolic acids have shown that this pathway activation leads to increased expression of antioxidant enzymes like glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by influencing the production of inflammatory mediators and regulating key signaling cascades involved in the inflammatory process.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, PGE2)

Research has demonstrated that related salvianolic acids can inhibit the production and release of several pro-inflammatory mediators. For instance, Salvianolic acid A has been shown to decrease levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgscispace.com This inhibition occurs by targeting upstream signaling pathways. scienceopen.com Similarly, Salvianolic acid B has been found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of cyclooxygenase-2 (COX-2). ntu.edu.tw By reducing the levels of these molecules, this compound can help to mitigate the inflammatory response.

Table 2: Inhibition of Pro-inflammatory Mediators by Related Salvianolic Acids

| Mediator | Inhibitory Effect | Related Compound | Reference |

| TNF-α | Decreased expression/secretion | Salvianolic acid A | frontiersin.orgscispace.commagtechjournal.com |

| IL-6 | Decreased expression/secretion | Salvianolic acid A | frontiersin.orgmagtechjournal.com |

| PGE2 | Decreased production | Salvianolic acid B | ntu.edu.tw |

Regulation of Key Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, PI3K-Akt)

The anti-inflammatory actions of salvianolic acids are mediated through the regulation of critical intracellular signaling pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. ijbs.com Related salvianolic acids have been shown to inhibit the activation of NF-κB. frontiersin.orgnih.gov This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. magtechjournal.commednexus.org By inhibiting NF-κB, these compounds can downregulate the expression of numerous pro-inflammatory genes. rsc.org

PI3K-Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in cell survival and inflammation. rsc.org Some salvianolic acids have been found to modulate this pathway. For example, Salvianolic acid B has been reported to activate the PI3K/Akt pathway in certain contexts, which can lead to the inhibition of inflammatory responses. mdpi.comresearchgate.net

Modulation of Cyclooxygenase (COX) and Matrix Metalloproteinase (MMP) Expression

Salvianolic acids have been shown to modulate the expression of enzymes that are crucial in the inflammatory process and tissue remodeling.

Cyclooxygenase (COX): Specifically, Salvianolic acid B has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for producing pro-inflammatory prostaglandins, without affecting the constitutively expressed COX-1. nih.govntu.edu.tw This selective inhibition is a key aspect of its anti-inflammatory action.

Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, a process involved in both normal physiological functions and pathological inflammation. nih.gov Research indicates that Salvianolic acid B can inhibit the activity and expression of MMP-2 and MMP-9. mdpi.com This inhibition has been linked to the suppression of signaling pathways like ERK1/2 and JNK. nih.gov In some cases, Salvianolic acid B has been shown to act as a competitive inhibitor of MMP-9. frontiersin.org

Anti-fibrotic Mechanisms

Modulation of Fibroblast Proliferation and Extracellular Matrix Deposition

Scientific literature available through extensive database searches does not currently provide specific details on the direct effects of this compound on fibroblast proliferation or the deposition of extracellular matrix (ECM). While other salvianolic acids, such as Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B), have been studied for their anti-fibrotic properties, including the inhibition of fibroblast activity and collagen production, research has not yet elucidated similar mechanisms for this compound. foodb.cafrontiersin.orgnih.gov One study noted that salvianolic acids, in general, can slow the progression of fibrotic diseases by reducing the excessive deposition of ECM. nih.gov However, specific actions attributed solely to this compound are not detailed.

Signaling Pathway Interventions in Fibrosis

There is a significant lack of specific research into the signaling pathway interventions of this compound in the context of fibrosis. Studies on related compounds have shown that they can modulate pathways such as the transforming growth factor-β (TGF-β)/Smad and mitogen-activated protein kinase (MAPK) signaling pathways to exert anti-fibrotic effects. nih.govresearchgate.net For instance, Sal B has been found to inhibit the TGF-β signaling pathway to attenuate pulmonary fibrosis. nih.gov However, dedicated studies to determine if this compound engages these or other fibrosis-related signaling networks are not present in the current body of scientific literature.

Anti-cancer Mechanisms

Cell Cycle Regulation and Apoptosis Induction

Currently, there is no specific scientific evidence detailing the mechanisms of this compound concerning cell cycle regulation and the induction of apoptosis in cancer cells. The broader family of salvianolic acids, particularly Sal A and Sal B, have been recognized for their potential to prompt apoptosis and halt the cell cycle in various cancer models. nih.govresearchgate.net These effects are often mediated through the regulation of key proteins such as caspases and members of the Bcl-2 family. nih.govresearchgate.net Research to confirm similar cytotoxic mechanisms for this compound has not been published.

Inhibition of Angiogenesis

The role of this compound in the inhibition of angiogenesis, the formation of new blood vessels that is critical for tumor growth, remains uninvestigated. Studies on other salvianolic acids have shown anti-angiogenic properties, for example, by decreasing the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF). frontiersin.orgexplorationpub.commdpi.com However, there are no available studies that specifically link this compound to the inhibition of these or other pro-angiogenic factors.

Modulation of Cancer-Related Signaling Networks (e.g., mTORC1)

Detailed investigations into how this compound might modulate cancer-related signaling networks like the mammalian target of rapamycin (B549165) complex 1 (mTORC1) are absent from the scientific literature. The mTOR pathway is a crucial regulator of cell growth and proliferation and has been a target for other related compounds. explorationpub.comnih.gov For example, Sal B has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in certain cancer cells. explorationpub.com Nevertheless, research has not yet extended to explore the specific interactions of this compound with the mTORC1 pathway or other significant cancer-related signaling networks.

Neuroprotective Mechanisms

While direct studies on this compound are scarce, the neuroprotective effects of other salvianolic acids, particularly A and B, are well-documented. These compounds are known to combat key pathological processes in neurodegenerative diseases.

Mitigation of Oxidative Stress and Inflammation in Neuronal Models

Research on related compounds, such as Salvianolic acid A (SalA) and Salvianolic acid B (SalB), demonstrates significant neuroprotective effects by targeting oxidative stress and neuroinflammation. In various neuronal models, these acids have been shown to reduce the production of reactive oxygen species (ROS) and malondialdehyde (MDA), which are key markers of oxidative damage. aging-us.comscispace.com They also enhance the activity of endogenous antioxidant enzymes. aging-us.com

Furthermore, SalA and SalB consistently suppress key inflammatory cytokines in the brain, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.commdpi.com This anti-inflammatory action is often linked to the downregulation of critical signaling pathways like nuclear factor-kappa B (NF-κB). mdpi.com For instance, in a mouse model of Porphyromonas gingivalis-induced neuroinflammation, SalB administration significantly decreased the high levels of ROS, MDA, IL-1β, and IL-6 in the hippocampus. aging-us.com Although these findings pertain to SalA and SalB, they suggest potential, yet unconfirmed, mechanisms for this compound.

Table 1: Effects of Related Salvianolic Acids on Oxidative Stress & Inflammation Markers

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Salvianolic acid A | High Glucose-Injured RSC96 Schwann Cells | Reduced ROS and MDA content; Downregulated inflammatory factor mRNA. | scispace.com |

| Salvianolic acid B | P. gingivalis-infected mice | Significantly decreased levels of ROS, MDA, IL-1β, and IL-6 in the hippocampus. | aging-us.com |

| Salvianolic acid B | Ischemic Brain Injury Model | Suppressed pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. | mdpi.com |

Effects on Amyloid Beta Pathology and Neuronal Regeneration

The pathology of Alzheimer's disease is closely linked to the accumulation of amyloid-beta (Aβ) peptides. Extensive research has shown that Salvianolic acid B is a potent inhibitor of Aβ aggregation and can disaggregate pre-formed fibrils. researchgate.netcaldic.com It has been found to reduce the generation of Aβ by modulating the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway. researchgate.netnih.gov In cellular models expressing the Swedish APP mutation, SalB decreased the level of secreted Aβ. researchgate.net

In terms of neuronal regeneration, studies have pointed to the potential of salvianolic acids to promote the recovery of damaged neurons. Salvianolic acid B, for example, has been shown to promote the recovery of myelin sheaths and increase the number of regenerating axons after physical neuronal damage. nih.gov It has also been found to increase the mRNA levels of neurotrophic factors in the brain. aging-us.com These findings highlight a potential, though not directly studied, avenue for the therapeutic action of this compound in neurodegenerative contexts. researchgate.net

Metabolic Regulation and Related Mechanisms

Glucose Metabolism Modulation (e.g., AMPK Activation)

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Activation of AMPK is a key mechanism for improving glucose metabolism. karger.com Studies on Salvianolic acid A and Salvianolic acid B have shown that they can modulate this pathway. In diabetic rat models, Salvianolic acid A administration increased the phosphorylation level of AMPK in the sciatic nerve, which was associated with improved glucose metabolism and nerve function. nih.govresearchgate.net

Similarly, Salvianolic acid B treatment in db/db mice, a model for type 2 diabetes, led to a significant increase in the phosphorylation of AMPK in both skeletal muscle and liver. karger.com This activation of AMPK by SalB was linked to decreased fasting blood glucose, reduced expression of genes for gluconeogenesis, and improved insulin (B600854) intolerance. karger.com Salvianolic acid A has also been shown to increase glucose consumption in HepG2 cells and L6 myotubes, an effect linked to the CaMKKβ/AMPK signaling pathway. mdpi.comfrontiersin.org

Table 2: Effects of Related Salvianolic Acids on Glucose Metabolism

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Salvianolic acid A | STZ-induced Diabetic Rats | Increased AMPK phosphorylation in the sciatic nerve. | nih.govresearchgate.net |

| Salvianolic acid B | db/db Mice | Increased phosphorylation of AMPK in skeletal muscle and liver; lowered blood glucose. | karger.com |

| Salvianolic acid A | HepG2 cells & L6 myotubes | Increased glucose consumption via the CaMKKβ/AMPK signaling pathway. | mdpi.com |

Wound Healing and Tissue Regeneration Mechanisms

The process of wound healing is a complex biological cascade involving cell proliferation, migration, and tissue remodeling. Certain salvianolic acids have been shown to favorably influence these events.

Influence on Fibroblast Proliferation and Migration

Fibroblasts play a critical role in wound healing by producing extracellular matrix components like collagen. However, their over-activation can lead to excessive scarring. oup.com Salvianolic acid A has been shown to inhibit the proliferation and migration of dermal fibroblasts. jwmr.org In one study, Salvianolic acid A dose-dependently suppressed the enhanced migration of dermal fibroblasts that was stimulated by type I collagen. jwmr.org

Similarly, Salvianolic acid B has demonstrated the ability to inhibit both the proliferation and migration of human skin fibroblasts (HSFs) in vitro, suggesting its potential to mitigate the formation of hypertrophic scars. oup.comnih.gov In studies using neonatal cardiac fibroblasts, Salvianolic acid A was also found to inhibit fibroblast migration and their transformation into myofibroblasts, a key event in tissue fibrosis. plos.org These anti-fibrotic effects are crucial for promoting healthier tissue regeneration rather than scar formation. oup.com

Table 3: Effects of Related Salvianolic Acids on Fibroblast Activity

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Salvianolic acid A | Rat Dermal Fibroblasts | Inhibited proliferation and type I collagen-dependent migration. | jwmr.org |

| Salvianolic acid B | Human Skin Fibroblasts (HSFs) | Inhibited HSF proliferation and migration. | oup.comnih.gov |

| Salvianolic acid A | Neonatal Cardiac Fibroblasts | Inhibited migration and myofibroblast transformation. | plos.org |

Research Findings on this compound and Collagen Biosynthesis Remain Elusive

Despite a comprehensive review of available scientific literature, specific research detailing the effects of the chemical compound this compound on the stimulation of collagen biosynthesis is not presently available. Extensive searches for mechanistic investigations, detailed research findings, and data tables pertaining to this compound's role in collagen production have not yielded specific results for this particular variant of salvianolic acid.

The current body of scientific research on salvianolic acids and their impact on biological processes involving collagen primarily focuses on other derivatives, most notably Salvianolic acid A and Salvianolic acid B. These studies often investigate the anti-fibrotic properties of these compounds, where the modulation of collagen deposition is a key aspect. frontiersin.orgnih.govconsensus.appfrontiersin.org

For instance, research has shown that Salvianolic acid A can inhibit collagen synthesis in fibroblasts, suggesting a role in controlling fibrosis. researchgate.netnih.govplos.orgnih.gov Conversely, some studies indicate that Salvianolic acid A may promote the synthesis of specific types of collagen, such as collagen II in chondrocytes, highlighting its complex and context-dependent activities. dovepress.com

Similarly, Salvianolic acid B has been extensively studied for its anti-fibrotic effects, which are linked to the reduction of excessive collagen accumulation. frontiersin.org Furthermore, emerging research into its potential for anti-photoaging also touches upon its influence on skin collagen.

Recent studies have also begun to explore the biological activities of other salvianolic acids. For example, Salvianolic acid K, isolated from Salvia officinalis L., has demonstrated promising wound-healing capabilities, a process intrinsically linked to collagen synthesis. mdpi.comresearchgate.net Additionally, Salvianolic acid C, found in Salvia verticillata L., has been associated with the amelioration of liver fibrosis, a condition characterized by excessive collagen deposition. nih.gov

However, it is crucial to reiterate that these findings pertain to other salvianolic acid analogues and not this compound. The scientific community has yet to publish specific data on the mechanistic pathways through which this compound might stimulate or otherwise influence collagen biosynthesis. Therefore, a detailed and scientifically accurate article on this specific topic, as per the user's request, cannot be generated at this time due to the absence of foundational research.

Structure Activity Relationship Studies of Salvianolic Acid L and Its Analogues

Elucidation of Key Structural Features for Biological Activity

Salvianolic acid L is a dimer of rosmarinic acid, and its potent biological activities are intrinsically linked to its unique chemical architecture. researchgate.netresearchgate.net Research has identified several key structural features that are critical for its antioxidant and other biological effects.

The core structure of this compound is a condensation product of two rosmarinic acid molecules, which results in a 1,2-dihydronaphthalene (B1214177) ring system. researchgate.net This dimerization is a crucial factor in its enhanced antioxidant capacity compared to its monomeric precursor, rosmarinic acid. researchgate.netresearchgate.net The presence of multiple catechol moieties, which are 1,2-dihydroxybenzene structures, is a hallmark of salvianolic acids and is fundamental to their potent radical-scavenging abilities. nih.govnih.gov These catechol groups can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

The antioxidant activity of this compound has been demonstrated to be significantly greater than that of other known antioxidants like trolox (B1683679) and even its own precursor, rosmarinic acid, in various assays. researchgate.net This superior activity is attributed to the synergistic effect of its multiple phenolic hydroxyl groups and the extended conjugation of the dimeric structure. researchgate.netnih.gov

Table 1: Comparison of Antioxidant Activity of this compound and Related Compounds

| Compound | DPPH Radical Scavenging Activity (EC50 in µM) |

| This compound | Potent |

| Rosmarinic Acid | Less potent than this compound |

| Caffeic Acid | Less potent than this compound |

| Trolox | Less potent than this compound |

This table is based on qualitative comparisons from research findings and is for illustrative purposes.

Rational Design of this compound Derivatives with Enhanced Potency

The insights gained from SAR studies provide a foundation for the rational design of novel this compound derivatives with potentially enhanced biological activities. While specific research on the rational design of this compound derivatives is limited, principles derived from studies on related salvianolic acids and rosmarinic acid can be applied. The primary goals of such derivatization are often to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.orgacs.org

One common strategy involves the modification of the carboxylic acid groups to esters. This can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. nih.gov The synthesis of various alkyl esters of related hydroxycinnamic acids has been shown to modulate their antioxidant and biological activities. researchgate.net

Another approach is the modification of the hydroxyl groups on the catechol rings. While essential for antioxidant activity, targeted methylation or glycosylation could fine-tune the molecule's properties, potentially leading to derivatives with altered metabolic stability or target specificity. nih.govnih.gov However, it is a delicate balance, as excessive modification of the catechol groups can lead to a loss of antioxidant capacity.

Furthermore, the synthesis of analogues with modified core structures can provide valuable SAR data. For instance, creating derivatives with different linkages between the rosmarinic acid units or altering the substitution pattern on the aromatic rings could lead to compounds with novel or improved activities. sioc-journal.cn The development of synthetic routes to create benzofuran (B130515) analogues of salvianolic acids, for example, opens up possibilities for exploring a wider chemical space and discovering compounds with optimized properties for specific therapeutic applications. nih.govresearchgate.net

Table 2: Potential Strategies for the Rational Design of this compound Derivatives

| Modification Strategy | Potential Outcome | Rationale |

| Esterification of Carboxylic Acids | Enhanced lipophilicity, improved cell permeability | To improve bioavailability and cellular uptake. |

| Selective Methylation of Hydroxyls | Modified metabolic stability, altered target binding | To protect against rapid metabolism while retaining activity. |

| Glycosylation | Increased water solubility, altered pharmacokinetics | To improve formulation and distribution in the body. |

| Core Structure Modification | Novel biological activities, improved potency | To explore new chemical space and optimize interactions with biological targets. |

Computational Modeling and Molecular Docking in SAR Studies

Computational tools, including molecular modeling and docking, have become indispensable in modern drug discovery and are highly applicable to the study of this compound's structure-activity relationships. nih.govnih.govfrontiersin.orgnih.gov These methods provide a molecular-level understanding of how this compound and its analogues interact with biological targets, thereby guiding the rational design of more potent compounds.

Molecular docking simulations can predict the binding orientation and affinity of this compound within the active site of target proteins, such as antioxidant enzymes or signaling proteins involved in pathological processes. nih.govnih.gov For instance, by docking this compound and its derivatives into the active site of enzymes like xanthine (B1682287) oxidase or cyclooxygenases, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to inhibitory activity. frontiersin.org This information is invaluable for designing new derivatives with improved binding and, consequently, enhanced potency.

Computational studies can also be used to analyze the electronic properties of this compound, such as its ability to donate electrons and scavenge free radicals. nih.gov Quantum mechanical calculations can help to elucidate the mechanism of its antioxidant action and identify which of the hydroxyl groups are most reactive. This knowledge can then be used to design derivatives with even greater antioxidant potential.

Furthermore, network pharmacology approaches, which integrate data from multiple sources, can be used to predict the potential biological targets of this compound and its analogues. nih.govfrontiersin.org By constructing drug-target interaction networks, researchers can gain a broader understanding of the compound's mechanism of action and identify potential new therapeutic applications. While specific molecular docking studies focused solely on this compound are not extensively reported, the methodologies applied to other salvianolic acids provide a clear blueprint for future research in this area. nih.govnih.govfrontiersin.orgnih.gov

Table 3: Application of Computational Methods in this compound SAR Studies

| Computational Method | Application in SAR Studies |

| Molecular Docking | Predicts binding modes and affinities to target proteins, guiding the design of more potent inhibitors. |

| Quantum Mechanics | Elucidates the electronic properties and antioxidant mechanisms, aiding in the design of more effective radical scavengers. |

| Network Pharmacology | Identifies potential biological targets and pathways, suggesting new therapeutic uses and informing derivative design. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex, providing insights into binding stability. |

Based on a comprehensive review of the available scientific literature, there is a notable lack of specific in vitro research data for This compound across the stipulated cell line models. The majority of existing studies focus extensively on other members of the salvianolic acid family, primarily Salvianolic acid A and Salvianolic acid B.

Therefore, it is not possible to generate a scientifically accurate article detailing the cellular and molecular investigations of this compound for the following cell lines as per the requested outline:

Human Gingival Fibroblasts

HepG2 Cells

L6 Myotubes

Chondrocytes

Macrophages (e.g., RAW264.7, BV-2 Microglia)

Human Aortic Smooth Muscle Cells (HASMCs)

Information regarding the bioactivity and mechanisms of other salvianolic acids is abundant. For instance, Salvianolic acid A has been studied in HepG2 cells, L6 myotubes, chondrocytes, and macrophages, while Salvianolic acid B has been investigated in human gingival fibroblasts, macrophages, and human aortic smooth muscle cells. However, this information cannot be extrapolated to this compound without direct experimental evidence, as different chemical structures within the same compound family can lead to significantly different biological activities.

Further research is required to specifically elucidate the efficacy and mechanistic pathways of this compound in these and other cellular models.

In Vitro Cellular and Molecular Investigations of Salvianolic Acid L

Cell Line Models for Efficacy and Mechanistic Studies

Cancer Cell Lines

Extensive literature searches reveal a significant scarcity of research specifically investigating the effects of Salvianolic acid L on cancer cell lines. While its isomers, Salvianolic acid A and Salvianolic acid B, have been the subject of numerous studies in oncology research, data on this compound remains largely unavailable.

One study has identified this compound as a dimer of rosmarinic acid and has noted its potent antioxidative properties, demonstrating strong scavenging activity against DPPH and superoxide (B77818) anions, even more effective than rosmarinic acid, caffeic acid, and Trolox (B1683679). researchgate.net However, this study did not extend to its effects on cancer cells.

In contrast, comprehensive research exists for other salvianolic acids:

Salvianolic acid A (SAA) has demonstrated antitumor effects in various cancer cell lines, including lung cancer (A549), glioma (U87), and oral squamous cell carcinoma (SCC-9). spandidos-publications.comnih.govijbs.com Its mechanisms often involve the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. spandidos-publications.comnih.gov

Salvianolic acid B (SAB) has also been shown to possess therapeutic potential against a wide array of cancers, including lung cancer, glioma, and squamous cell carcinoma. mdpi.comexplorationpub.comfrontiersin.org Studies on SAB have detailed its role in inhibiting tumor growth and promoting apoptosis in cell lines such as human glioma U87 cells and various head and neck squamous cell carcinoma (HNSCC) lines. explorationpub.comnih.gov

Due to the lack of specific data for this compound, a detailed analysis of its impact on lung cancer, glioma, and squamous cell carcinoma cells cannot be provided at this time.

Preclinical Animal Model Studies of Salvianolic Acid L Efficacy

Models for Inflammation and Fibrosis

Collagen-Induced Rheumatoid Arthritis Models

In rat models of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, the administration of salvianolic acid has demonstrated a notable inhibitory effect on inflammatory mediators. nih.govnih.gov Studies have shown a significant reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as prostaglandin (B15479496) E2 (PGE2). nih.gov This was accompanied by a visible alleviation of ankle joint swelling in the treated rats compared to the untreated model group. nih.govnih.gov Histopathological analysis of synovial tissues revealed reduced hyperemia and decreased infiltration of inflammatory cells in rats that received salvianolic acid. nih.gov

| Model | Key Findings | Biomarkers |

| Collagen-Induced Arthritis (CIA) in rats | Reduced joint swelling, decreased inflammatory cell infiltration. | TNF-α, IL-6, PGE2 |

Renal Interstitial Fibrosis Models

The efficacy of salvianolic acids has also been investigated in models of renal interstitial fibrosis. In mouse models of unilateral ureteral obstruction (UUO) and aristolochic acid nephropathy (AAN), treatment with salvianolic acid B, a closely related compound, led to a significant improvement in renal function. nih.gov This was evidenced by reduced levels of serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN). nih.gov Furthermore, the expression of pro-fibrotic proteins such as fibronectin (FN) and alpha-smooth muscle actin (α-SMA) in the kidney tissues was markedly decreased. nih.gov Another study using a UUO rat model showed that salvianolic acid B could attenuate renal interstitial fibrosis by activating the Nrf2-Gpx4 pathway, thereby inhibiting ferroptosis. sciopen.com This was associated with decreased levels of Fe2+ and malondialdehyde (MDA), and increased superoxide (B77818) dismutase (SOD) activity. sciopen.com Salvianolic acid C has also been shown to reduce renal tubulointerstitial fibrosis in both UUO and aristolochic acid I (AAI)-induced mouse models. imrpress.com

| Model | Key Findings | Biomarkers |

| Unilateral Ureteral Obstruction (UUO) in mice | Improved renal function, reduced expression of pro-fibrotic proteins. | Scr, BUN, FN, α-SMA |

| Aristolochic Acid Nephropathy (AAN) in mice | Improved renal function, reduced expression of pro-fibrotic proteins. | Scr, BUN, FN, α-SMA |

| Unilateral Ureteral Obstruction (UUO) in rats | Attenuated fibrosis via inhibition of ferroptosis. | Fe2+, MDA, SOD, Nrf2, Gpx4 |

| Unilateral Ureteral Obstruction (UUO) and Aristolochic Acid I (AAI) in mice | Reduced renal tubulointerstitial fibrosis. | Masson's staining, Western blot for fibrotic markers |

Liver Fibrosis Models

In preclinical models of liver fibrosis, typically induced by carbon tetrachloride (CCl4), salvianolic acids have demonstrated protective effects. spandidos-publications.comspandidos-publications.comdovepress.com Treatment with salvianolic acid A was found to reduce collagen deposition and improve liver function in rats with CCl4-induced liver fibrosis. dovepress.com This was associated with the inhibition of the PI3K/AKT/mTOR signaling pathway. dovepress.com Similarly, salvianolic acid B has been shown to protect against both acute and chronic liver injury in CCl4-induced mouse models by decreasing serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). spandidos-publications.com The anti-fibrotic effects of salvianolic acid B in a rat model of liver fibrosis have also been linked to the modulation of the Hedgehog signaling pathway. spandidos-publications.com

| Model | Key Findings | Biomarkers |

| Carbon Tetrachloride (CCl4)-induced liver fibrosis in rats | Reduced collagen deposition, improved liver function. | PI3K/AKT/mTOR pathway proteins, liver function enzymes |

| Carbon Tetrachloride (CCl4)-induced acute and chronic liver injury in mice | Decreased liver enzyme levels. | ALT, AST |

| Carbon Tetrachloride (CCl4)-induced liver fibrosis in rats | Modulation of the Hedgehog signaling pathway. | Shh, Ptch1, Smo, Gli1 |

Pulmonary Fibrosis Models

The therapeutic potential of salvianolic acids has been explored in animal models of pulmonary fibrosis. In a bleomycin-induced pulmonary fibrosis model in mice, salvianolic acid B was found to have anti-inflammatory and anti-fibrotic effects. izs.it This was demonstrated by the inhibition of inflammatory cell infiltration, preservation of alveolar structure, and reduction of collagen deposition. izs.it Furthermore, salvianolic acid B upregulated E-cadherin and downregulated vimentin (B1176767) and alpha-smooth muscle actin expression, suggesting an inhibitory effect on epithelial-mesenchymal transition (EMT). izs.it Another study using a bleomycin-instilled mouse model also highlighted the anti-inflammatory and anti-fibrotic effects of salvianolic acid B. researchgate.net In a carbon tetrachloride (CCl4)-induced lung fibrosis model in mice, salvianolic acid showed significant reduction in fibrosis in histopathological sections. impactfactor.org

| Model | Key Findings | Biomarkers |

| Bleomycin-induced pulmonary fibrosis in mice | Anti-inflammatory and anti-fibrotic effects, inhibition of EMT. | E-cadherin, vimentin, α-SMA |

| Carbon Tetrachloride (CCl4)-induced lung fibrosis in mice | Reduced fibrosis in lung tissue. | Histopathological assessment |

Cardiovascular and Cerebrovascular Disease Models

Myocardial Ischemia/Reperfusion Injury Models

In rat models of myocardial ischemia/reperfusion (I/R) injury, salvianolic acid A pretreatment has been shown to significantly reduce the myocardial infarct size and improve the survival rate. nih.gov These protective effects were associated with a reduction in serum levels of cardiac troponin T (cTnT) and creatine (B1669601) kinase-MB (CK-MB). nih.govfrontiersin.org Furthermore, salvianolic acid A inhibited platelet aggregation and decreased the activity of pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org Salvianolic acid B has also demonstrated cardioprotective effects in a mouse model of myocardial I/R injury, where it attenuated the infarct size and modulated the expression of apoptotic regulators such as Bcl-2, Bax, and caspase-3. mdpi.com

| Model | Key Findings | Biomarkers |

| Myocardial Ischemia/Reperfusion (I/R) in rats | Reduced infarct size, improved survival, inhibited platelet aggregation and inflammation. | cTnT, CK-MB, IL-1β, TNF-α |

| Myocardial Ischemia/Reperfusion (I/R) in mice | Attenuated infarct size, modulated apoptosis. | Bcl-2, Bax, caspase-3, JNK, p38 |

Cerebral Ischemia/Reperfusion Injury Models

Salvianolic acids have demonstrated significant neuroprotective effects in preclinical animal models of cerebral ischemia/reperfusion (I/R) injury. These studies highlight the potential of these compounds to mitigate the complex cascade of pathological events that occur following a stroke.

In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), Salvianolic acid D (SalD) was shown to effectively alleviate neurological impairment. nih.gov Treatment with SalD significantly reduced the infarct volume and the degree of cerebral edema in a dose-dependent manner. nih.gov It also decreased the permeability of the blood-brain barrier, as indicated by reduced Evans blue extravasation. nih.gov Mechanistically, SalD inhibited the activation of microglia and astrocytes and reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain tissue of I/R rats. nih.gov

Similarly, Salvianolic acid B (SalB) has been extensively studied for its neuroprotective capabilities. A meta-analysis of preclinical studies revealed that SalB could effectively reduce infarct size, neurological deficit scores, and brain water content in animal models of cerebral ischemia. frontiersin.org The protective effects of SalB are attributed to its strong antioxidant properties, its ability to reduce inflammatory responses by decreasing levels of IL-1β, and its anti-apoptotic effects. frontiersin.org Further research in MCAO/R mouse models using biomimetic nanoparticles to deliver SalB demonstrated reduced infarct volume and improved neurological and sensorimotor functions. scienceopen.com This formulation also showed the ability to scavenge excess reactive oxygen species (ROS) and maintain mitochondrial membrane potential in neuronal cells. scienceopen.com

Salvianolic acid A (SalA) has also been found to offer neuroprotection in an ischemic stroke model in rats. Intravenous administration of SalA was shown to cross the central nervous system, where it attenuated brain edema and protected neurological functions. nih.gov The underlying mechanism appears to involve the impairment of the NF-κB signaling pathway, which enhances the brain's anti-inflammatory and antioxidant capacity. nih.gov The synergistic effects of combining Salvianolic acid B with Puerarin have also been explored, showing significant relief from neurological deficit scores and reduced infarct area in vivo, linked to the inhibition of the TLR4/MyD88 signaling pathway and activation of SIRT1. mdpi.com

Table 1: Efficacy of Salvianolic Acid L Derivatives in Cerebral Ischemia/Reperfusion Injury Models

| Compound | Animal Model | Key Findings |

|---|---|---|

| Salvianolic acid D | Rat MCAO/R | Reduced neurological deficit, infarct volume, and cerebral edema. Inhibited microglial and astrocyte activation. Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov |

| Salvianolic acid B | Mouse MCAO/R | Reduced infarct size, neurological deficit score, and brain water content. Decreased IL-1β and showed anti-apoptotic effects. frontiersin.org |

| Salvianolic acid A | Rat Ischemic Stroke | Attenuated brain edema and protected neurological function. Impaired NF-κB signaling. nih.gov |

| Salvianolic acid B | Mouse MCAO/R | (Delivered via nanoparticles) Reduced infarct volume, improved neurological and sensorimotor functions. Scavenged ROS and maintained mitochondrial membrane potential. scienceopen.com |

| Salvianolic acid B | Rat MCAO | (Combined with Puerarin) Relieved neurological deficit scores and reduced infarct area. Inhibited TLR4/MyD88 pathway. mdpi.com |

Atherosclerosis Models

Salvianolic acids have shown notable anti-atherosclerotic effects in various animal models, targeting multiple stages of the disease's development. These compounds have been observed to exert protective effects on vascular endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. nih.gov

In ApoE knockout mice fed a high-cholesterol diet, supplementation with Salvianolic acid B (SalB) was found to protect against atherosclerosis by reducing vascular intimal thickness. scienceopen.com This was accompanied by a decrease in the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. scienceopen.com Furthermore, in vivo experiments with ApoE-/- mice confirmed that SalB reduces atherosclerosis and lowers serum levels of inflammatory markers including IL-6, IL-1β, and TNF-α. scienceopen.com

A systematic review and meta-analysis of preclinical studies on SalB further solidified its protective role against atherosclerosis. The analysis showed that SalB significantly reduced atherosclerotic lesion area, lipid deposition, and plaque size. frontiersin.org It also improved lipid profiles by lowering total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels, and suppressed inflammatory responses by decreasing TNF-α, IL-6, and IL-1β. frontiersin.org In LDLR-/- mice on a high-fat diet, SalB treatment led to a reduction in serum lipids and significantly improved pathological abnormalities in the aortic root, such as foam cell deposition and inflammatory cell infiltration. researchgate.net

Salvianolic acid A (SalA) also contributes to the anti-atherosclerotic profile of salvianolic acids. Studies have shown that salvianolic acids, in general, protect against the initial phases of atherosclerosis by reducing endothelial damage and later inhibit key processes like platelet activation and VSMC migration and proliferation. nih.gov A fraction rich in Salvianolic acid B has been shown to reduce the severity of atherosclerosis in hypercholesterolemic rabbits, partly by inhibiting LDL oxidation. um.es

Table 2: Efficacy of this compound Derivatives in Atherosclerosis Models

| Compound | Animal Model | Key Findings |

|---|---|---|

| Salvianolic acid B | ApoE-/- Mice (High-Cholesterol Diet) | Reduced vascular intimal thickness. Decreased expression of MMP-2 and MMP-9. Lowered serum IL-6, IL-1β, and TNF-α. scienceopen.com |

| Salvianolic acid B | LDLR-/- Mice (High-Fat Diet) | Reduced serum TC, TG, and LDL-C. Decreased foam cell deposition and inflammatory cell infiltration in atherosclerotic plaques. Attenuated ROS release and apoptosis in the aortic root. researchgate.net |

| Salvianolic acid B | General Animal Models (Meta-analysis) | Reduced atherosclerotic lesion area, lipid deposition, and plaque size. Lowered TC, TG, and LDL levels. Decreased inflammatory markers (TNF-α, IL-6, IL-1β). frontiersin.org |

| Salvianolic acid B-rich fraction | Hypercholesterolemic Rabbits | Reduced severity of atherosclerosis. Inhibited LDL oxidation. um.es |

Metabolic Disease Models

Type 1 and Type 2 Diabetes Models

Salvianolic acids have demonstrated potential therapeutic effects in animal models of both type 1 and type 2 diabetes.

In a study utilizing alloxan-induced type 1 diabetic mice, treatment with Salvianolic acid A (SalA) led to a reduction in 24-hour food and water intake. karger.comresearchgate.net While a 14-day treatment showed a mild, non-significant hypoglycemic effect on fasting blood glucose, it pointed towards an improvement in diabetic symptoms. karger.com Another study on streptozotocin (B1681764) (STZ)-induced type 1 diabetic rats found that SalA administration for 8 weeks significantly reversed the decreased paw withdrawal thresholds, indicating an improvement in diabetic peripheral neuropathy. mdpi.com It also significantly increased the motor nerve conduction velocity (MNCV) and replenished the depleted activity of superoxide dismutase (SOD) in the blood. mdpi.com

For type 2 diabetes, SalA was evaluated in a model using a high-fat diet (HFD) and low-dose STZ-induced diabetic rats. The 4-week administration of SalA significantly reduced 24-hour food intake, lowered fasting and fed blood glucose levels in a dose-dependent manner, and markedly reduced glycosylated hemoglobin levels. karger.comnih.gov The antidiabetic effects of SalA are linked to its ability to improve mitochondrial function, increase ATP production, and activate the CaMKKβ/AMPK signaling pathway. karger.comnih.gov

Salvianolic acid B (SalB) has also been investigated in HFD and STZ-induced type 2 diabetic rats. Administration of SalB resulted in a significant increase in SOD activity and a reduction in malondialdehyde (MDA) levels in the serum, indicating a reduction in oxidative stress. tandfonline.com Higher doses of SalB were also found to decrease fasting blood glucose, triglycerides, and free fatty acid levels in a spontaneous model of T2DM mice (db/db). mdpi.com

Table 3: Efficacy of this compound Derivatives in Diabetes Models

| Compound | Animal Model | Type of Diabetes | Key Findings |

|---|---|---|---|

| Salvianolic acid A | Alloxan-induced Diabetic Mice | Type 1 | Reduced 24-hour food and water intake. karger.comresearchgate.net |

| Salvianolic acid A | STZ-induced Diabetic Rats | Type 1 | Improved peripheral nerve function (increased paw withdrawal threshold and MNCV). Increased blood SOD activity. mdpi.com |

| Salvianolic acid A | HFD and STZ-induced Diabetic Rats | Type 2 | Reduced food intake, fasting and fed blood glucose, and glycosylated hemoglobin. karger.comnih.gov |

| Salvianolic acid B | HFD and STZ-induced Diabetic Rats | Type 2 | Increased serum SOD activity and reduced MDA levels. tandfonline.com |

| Salvianolic acid B | db/db Mice | Type 2 | Decreased fasting blood glucose, triglycerides, and free fatty acid levels. mdpi.com |

Cancer Xenograft Models

Salvianolic acids have shown anti-tumor activity in several cancer xenograft models, primarily through the induction of apoptosis and inhibition of cell proliferation.

In a study using a triple-negative breast cancer (TNBC) xenograft model, mice with MDA-MB-231 tumors treated with Salvianolic acid B (SalB) showed markedly inhibited tumor growth. oncotarget.com Immunohistochemical analysis revealed a decrease in the expression of proliferating cell nuclear antigen (PCNA) and an increase in cell apoptosis within the tumors. oncotarget.comnih.gov The anti-tumor mechanism was linked to an enhanced accumulation of ceramide and the inhibition of anti-apoptotic proteins like survivin and Bcl-xL. oncotarget.comnih.gov

SalB has also demonstrated efficacy in colorectal cancer models. In BALB/c nude mice with HCT116 tumor xenografts, SalB treatment displayed strong antitumor activity, significantly reducing tumor volume and weight. oncotarget.com This in vivo effect was associated with the induction of autophagy, as evidenced by an increase in LC3-II expression in the tumor tissue. oncotarget.com Furthermore, SalB was shown to reverse multidrug resistance in nude mice bearing human colon cancer stem cell xenografts. nih.gov It downregulated the expression of stem cell markers like CD44 and SOX2, and the drug resistance-associated protein ABCG2. nih.gov

In a glioma xenograft model, U87 glioma xenograft nude mice treated with SalB exhibited reduced tumor volume and weight. nih.gov The induction of apoptosis and reduced tumor growth were mediated through ROS pathways activated by p38MAPK and p53. nih.gov

Table 4: Efficacy of this compound Derivatives in Cancer Xenograft Models

| Compound | Cancer Type | Xenograft Model | Key Findings |

|---|---|---|---|

| Salvianolic acid B | Triple-Negative Breast Cancer | MDA-MB-231 tumor xenografts in mice | Inhibited tumor growth, decreased PCNA expression, and increased apoptosis. oncotarget.comnih.gov |

| Salvianolic acid B | Colorectal Cancer | HCT116 tumor xenografts in BALB/c nude mice | Reduced tumor volume and weight. Induced pro-death autophagy in vivo. oncotarget.com |

| Salvianolic acid B | Colorectal Cancer Stem Cells | LoVo and HCT-116 CSC xenografts in nude mice | Reversed chemotherapeutic drug resistance. Downregulated expression of CD44, SOX2, and ABCG2 proteins. nih.gov |

| Salvianolic acid B | Glioblastoma | U87 glioma xenograft nude mice | Reduced tumor volume and weight. Induced apoptosis and reduced growth via ROS pathways. nih.gov |

Osteoarthritis Models

Salvianolic acids have demonstrated chondroprotective effects in various preclinical models of osteoarthritis (OA), primarily by targeting inflammation and apoptosis of chondrocytes.

In a mouse model of OA, treatment with Salvianolic acid A (SAA) for eight weeks resulted in reduced cartilage wear and thickness reduction compared to the untreated OA group, as observed through Safranin O staining. nih.gov In a rat model of knee osteoarthritis (KOA), SAA treatment significantly attenuated cartilage damage in a dose-dependent manner. researchgate.net It promoted the expression of chondrogenesis-related proteins like COL2A1 and Aggrecan, while inhibiting catabolism-related proteins such as MMP13 and MMP3 in the cartilage tissues. researchgate.net The therapeutic effect of SAA was found to be mediated by promoting the expression of WD repeat domain 5 (WDR5). researchgate.net

Salvianolic acid B (SalB) has also shown efficacy in OA models. In a collagen-induced rheumatoid arthritis (CIA) rat model, which shares inflammatory pathways with OA, treatment with salvianolic acid alleviated ankle joint swelling. spandidos-publications.com It also significantly lowered the serum levels and mRNA expression of inflammatory mediators like TNF-α, IL-6, and PGE2. spandidos-publications.com In a high-fat diet-induced obese mouse model, which often presents with OA, SalB treatment reduced body weight, decreased levels of inflammatory markers, and improved cartilage damage. nih.gov

Table 5: Efficacy of this compound Derivatives in Osteoarthritis Models

| Compound | Animal Model | Key Findings |

|---|---|---|

| Salvianolic acid A | Mouse Osteoarthritis Model | Reduced cartilage wear and cartilage thickness reduction. nih.gov |

| Salvianolic acid A | Rat Knee Osteoarthritis (KOA) Model | Attenuated cartilage damage. Promoted chondrogenesis-related protein expression (COL2A1, Aggrecan) and inhibited catabolism-related proteins (MMP13, MMP3). researchgate.net |

| Salvianolic acid | Rat Collagen-Induced Arthritis (CIA) Model | Alleviated ankle joint swelling. Lowered serum and mRNA levels of TNF-α, IL-6, and PGE2. spandidos-publications.com |

| Salvianolic acid B | High-Fat Diet-Induced Obese OA Mice | Reduced body weight, decreased inflammatory markers, and improved cartilage damage. nih.gov |

Wound Healing Models

Salvianolic acids have been shown to promote wound healing in various animal models by modulating inflammation, angiogenesis, and scar formation.

In a full-thickness excisional wound model in rabbit ears, the application of Salvianolic acid A (SAA) resulted in reduced scar formation, as quantified by a lower scar elevation index compared to the control group. jwmr.org In a similar model on rat dorsal skin, SAA treatment suppressed the over-activation of the wound healing process, leading to a significantly smaller granulation tissue area. jwmr.org The mechanism for this anti-scarring activity involves the suppression of macrophage activation and the inhibition of dermal fibroblast proliferation and migration. jwmr.org

Salvianolic acid B (SAB) has also demonstrated significant wound healing properties, particularly in the context of diabetic wounds. In a full-thickness skin defect model in diabetic SD rats, a hydrogel loaded with SAB showed the fastest wound healing rate compared to control and blank hydrogel groups. mdpi.com By day 7, the SAB-treated group exhibited a significantly accelerated wound closure. mdpi.com The therapeutic effect of SAB is attributed to its ability to suppress inflammation and promote M2 macrophage polarization, which is conducive to healing. mdpi.com

In a burn injury model in rats, topical application of a Radix Salvia miltiorrhiza (RSM) preparation, which contains salvianolic acids, was found to reduce the inflammatory response by significantly decreasing serum levels of TNF-α, IL-1, and IL-6. dovepress.com The RSM treatment also promoted wound healing by increasing the levels of hydroxyproline (B1673980), indicating enhanced collagen synthesis, and by elevating the levels of growth factors such as EGF and TGF-β. dovepress.com

Table 6: Efficacy of this compound Derivatives in Wound Healing Models

| Compound | Animal Model | Key Findings |

|---|---|---|

| Salvianolic acid A | Rabbit Ear & Rat Skin Excisional Wound | Reduced scar formation (lower scar elevation index). Decreased granulation tissue area. Suppressed macrophage activation and fibroblast proliferation. jwmr.org |

| Salvianolic acid B | Diabetic Rat Full-Thickness Skin Defect | Accelerated wound healing rate. Suppressed inflammation and promoted M2 macrophage polarization. mdpi.com |

| Radix Salvia miltiorrhiza (contains Salvianolic acids) | Rat Burn Injury | Reduced serum inflammatory cytokines (TNF-α, IL-1, IL-6). Increased hydroxyproline (collagen synthesis) and growth factors (EGF, TGF-β). dovepress.com |

Future Research Directions for Salvianolic Acid L

Exploration of Novel Biological Targets and Mechanisms

While the antioxidant properties of salvianolic acids are well-documented, the precise molecular targets and mechanisms of action for Salvianolic acid L are not fully understood. nih.gov Future research should aim to identify novel biological targets to expand its therapeutic potential. Salvianolic acids, in general, have been shown to interact with various proteins and signaling pathways involved in cardiovascular diseases and cancer. nih.govijbs.com For instance, they can competitively bind to proteins, interrupting protein-protein interactions, and modulate signaling pathways such as PI3K/Akt and MAPK. nih.govijbs.com

Investigating the effects of this compound on a wider range of cellular receptors, enzymes, and transcription factors is crucial. Computational target fishing and network pharmacology can be employed to predict potential protein targets. mdpi.com These predictions can then be validated through in vitro and in vivo experiments. A deeper understanding of its mechanisms could reveal applications in other disease areas beyond those currently being explored.

Application of Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of high-throughput omics technologies, such as metabolomics and proteomics, offers a powerful approach to comprehensively understand the biological effects of this compound. frontiersin.orgijpsjournal.com These technologies can provide a global view of the changes in metabolites and proteins within a biological system in response to treatment with this compound. ijpsjournal.com

Metabolomics can identify the metabolic pathways affected by this compound, revealing how it influences cellular metabolism. This can help in understanding its therapeutic effects and identifying biomarkers of its activity. frontiersin.org

Proteomics can identify the proteins that are differentially expressed or post-translationally modified upon treatment with this compound. This can help in pinpointing its direct and indirect protein targets and understanding the signaling cascades it modulates. ijpsjournal.com

Integrative analysis of data from metabolomics, proteomics, and even transcriptomics can provide a holistic view of the molecular mechanisms of this compound, potentially uncovering novel therapeutic targets and pathways. researchgate.net For example, omics studies on Salvia miltiorrhiza have already begun to identify genes and transcription factors involved in the biosynthesis of salvianolic acids. frontiersin.orgmdpi.comvt.edu

Advanced Drug Delivery Systems for Enhanced Bioavailability

A significant challenge with many natural compounds, including salvianolic acids, is their poor bioavailability, which can limit their clinical efficacy. mdpi.com this compound, being a water-soluble compound, may face challenges with absorption and metabolic stability. mdpi.comnih.gov Future research should focus on developing advanced drug delivery systems to overcome these limitations.

Strategies to enhance the bioavailability of salvianolic acids, such as Salvianolic acid B, have included the use of phospholipid complexes and nanoparticles. tandfonline.comacs.org These approaches aim to improve the lipophilicity and intestinal absorption of the compounds. tandfonline.com Similar strategies could be adapted for this compound.

Examples of advanced drug delivery systems that could be explored include:

Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes. acs.org

Liposomes: These lipid-based vesicles can encapsulate hydrophilic compounds like this compound, enhancing their absorption and circulation time.

Solid self-microemulsifying drug delivery systems (S-SMEDDS): This technology has shown promise in improving the oral bioavailability of extracts from Salvia miltiorrhiza. frontiersin.org

By improving its delivery and bioavailability, the therapeutic potential of this compound can be more effectively realized.

Combination Therapies with this compound

Investigating the synergistic effects of this compound in combination with other therapeutic agents is a promising area of research. Combination therapies can often achieve better therapeutic outcomes at lower doses, potentially reducing side effects.

Salvianolic acids have demonstrated the potential to enhance the efficacy of chemotherapeutic drugs and overcome drug resistance in cancer cells. ijbs.com For instance, Salvianolic acid A has been shown to restore sensitivity to cisplatin (B142131) in resistant lung cancer cells. ijbs.com Similarly, combining Salvianolic acid B with celecoxib (B62257) has shown significant tumor growth inhibition. ijbs.com

Future studies should explore the combination of this compound with:

Conventional chemotherapeutics: To assess its potential to sensitize cancer cells and reduce chemotherapy-associated toxicity.

Other natural compounds: To explore synergistic effects and multi-target therapies. For example, a mixture of salvianolic acids and total flavonoids from Anemarrhena asphodeloides has been shown to attenuate sulfur mustard-induced injury. mdpi.com

Targeted therapies: To investigate its role in overcoming resistance to targeted cancer drugs.

These studies could lead to the development of more effective and safer treatment regimens for various diseases.

Sustainable Production Methods and Biotechnological Scale-up

The natural abundance of this compound in Salvia species can be low and variable, making its extraction for large-scale production challenging and costly. spandidos-publications.comjmb.or.kr Therefore, developing sustainable and scalable production methods is crucial for its future as a therapeutic agent.

Biotechnological approaches offer a promising alternative to traditional extraction from plant sources. These methods include: